molecular formula C15H14N2O B14309705 3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole CAS No. 111249-46-8

3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole

Cat. No.: B14309705
CAS No.: 111249-46-8
M. Wt: 238.28 g/mol
InChI Key: KARXMVQRPKJJCZ-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group and a phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions. For instance, the reaction of 3-methylbenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxadiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydro-oxadiazoles.

Scientific Research Applications

3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole
  • 3-(3-Methylphenyl)-5-(4-methylphenyl)-2,5-dihydro-1,2,4-oxadiazole
  • 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole

Uniqueness

3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Its combination of a 3-methylphenyl group and a phenyl group makes it a versatile compound for various applications.

Properties

CAS No.

111249-46-8

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-(3-methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole

InChI

InChI=1S/C15H14N2O/c1-11-6-5-9-13(10-11)14-16-15(18-17-14)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,16,17)

InChI Key

KARXMVQRPKJJCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(ON2)C3=CC=CC=C3

Origin of Product

United States

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